![molecular formula C16H27N3O B2534550 N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide CAS No. 1050651-46-1](/img/structure/B2534550.png)
N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide, also known as CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. Inhibition of GABA transaminase leads to an increase in GABA levels, which can have a variety of effects on the brain and body.
Wirkmechanismus
As mentioned previously, N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide is a potent inhibitor of GABA transaminase. This leads to an increase in GABA levels in the brain, which can have a variety of effects on neuronal activity. GABA is an inhibitory neurotransmitter, meaning that it can decrease the activity of neurons in the brain. This can lead to a decrease in seizure activity, as well as a decrease in the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
The increase in GABA levels caused by N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide can have a variety of effects on the body. In addition to its anticonvulsant and anti-addiction properties, N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide has been shown to have anxiolytic effects in animal models of anxiety. It has also been investigated as a potential treatment for neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide in lab experiments is its specificity for GABA transaminase. This allows researchers to selectively increase GABA levels in the brain without affecting other neurotransmitters. However, one limitation of N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide is its relatively short half-life, which can make dosing and administration more challenging.
Zukünftige Richtungen
There are a variety of potential future directions for research on N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide. One area of interest is its potential use in the treatment of neuropathic pain. Additionally, further investigation into its anxiolytic effects could lead to the development of new treatments for anxiety disorders. Finally, studies on the long-term effects of N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide on brain function and behavior could provide valuable insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide involves the reaction of 1-cyanocycloheptanecarboxylic acid with 3-methylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acetic anhydride to form the final compound.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anticonvulsant properties in animal models of epilepsy, and has also been investigated as a potential treatment for cocaine addiction and other substance use disorders.
Eigenschaften
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-14-7-6-10-19(11-14)12-15(20)18-16(13-17)8-4-2-3-5-9-16/h14H,2-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRKICJLPKZMSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2(CCCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.